4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid
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Overview
Description
4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid is a complex organic compound that features a bromothiophene moiety, a sulfonylamino group, and an oxane carboxylic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonylamino group is introduced via a sulfonamide formation reaction, often using sulfonyl chlorides and amines in the presence of a base such as triethylamine. The final step involves the formation of the oxane carboxylic acid ring, which can be achieved through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and sulfonamide formation, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonylamino group can be reduced to an amine under hydrogenation conditions.
Substitution: The bromine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles like sodium thiolate or primary amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromothiophene moiety can engage in π-π stacking interactions, while the sulfonylamino group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 3-bromothiophene and 2-thiophenesulfonamide share structural similarities.
Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole have similar sulfonylamino groups.
Oxane carboxylic acids: Compounds like oxanilic acid and its derivatives.
Uniqueness
4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid is unique due to the combination of its bromothiophene, sulfonylamino, and oxane carboxylic acid moieties. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-[[(3-bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO5S2/c12-8-1-6-19-9(8)20(16,17)13-7-11(10(14)15)2-4-18-5-3-11/h1,6,13H,2-5,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDHKMGNWFGRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=C(C=CS2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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